

Advanced Formulation Protocols for 4-hydroxy-N-(2-methylphenyl)benzamide

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Compound of Interest

Compound Name: 4-hydroxy-N-(2-methylphenyl)benzamide

CAS No.: 62639-21-8

Cat. No.: B3340470

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Executive Summary & Compound Profile

4-hydroxy-N-(2-methylphenyl)benzamide (hereafter referred to as 4-HMB) represents a class of substituted benzamides often utilized as pharmaceutical intermediates, analytical standards, or model hydrophobic APIs.[1] Structurally, it possesses a phenolic hydroxyl group, a rigid amide linker, and a lipophilic o-tolyl moiety.

From a formulation perspective, 4-HMB exhibits BCS Class II characteristics (Low Solubility, High Permeability).[2] Its high melting point (driven by intermolecular hydrogen bonding and

stacking) and lipophilicity pose significant challenges for oral bioavailability.

This guide details two specific formulation strategies to overcome these barriers: Amorphous Solid Dispersions (ASD) and Self-Emulsifying Drug Delivery Systems (SEDDS).

Physicochemical Profile (Experimental & Predicted)

Property	Value / Characteristic	Formulation Implication
LogP	~2.8 – 3.2	Highly lipophilic; requires solubilizers or lipid vehicles.
pKa	~9.8 (Phenolic OH)	pH-dependent solubility; soluble in basic media (pH > 10), insoluble in gastric fluid.
Melting Point	> 160°C (Crystalline)	High lattice energy requires high energy input (HME/Spray Drying) to amorphize.
H-Bond Potential	Donor (Phenol, Amide NH), Acceptor (C=O)	Excellent candidate for polymer stabilization via H-bonding (e.g., PVP, HPMC-AS).
Stability Risk	Oxidation (Phenol), Hydrolysis (Amide)	Avoid oxidizing excipients (peroxides in PEG); protect from moisture.

Pre-Formulation: Solubility Profiling Protocol

Objective: Determine the saturation solubility in various vehicles to select the optimal formulation strategy.

Protocol 2.1: Equilibrium Solubility Screening

Materials: 4-HMB, Phosphate Buffer (pH 6.8), 0.1N HCl, Ethanol, PEG 400, Capryol 90, Labrasol.

- Preparation: Add excess 4-HMB (approx. 50 mg) to 5 mL of each solvent in 10 mL amber glass vials.
- Incubation: Shake at 37°C ± 0.5°C for 48 hours using an orbital shaker (200 rpm).
- Filtration: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 µm PVDF syringe filter.

- Note: Discard the first 1 mL of filtrate to prevent adsorption errors.
- Quantification: Dilute filtrate with mobile phase and analyze via HPLC (UV detection at 254 nm).

Decision Matrix:

- If Solubility in Lipids > 50 mg/mL: Proceed to SEDDS (Protocol B).
- If Solubility in Lipids < 20 mg/mL but soluble in volatile organics: Proceed to ASD (Protocol A).

Protocol A: Amorphous Solid Dispersion (Spray Drying)

Rationale: The phenolic hydroxyl and amide groups of 4-HMB can form strong hydrogen bonds with polymers like HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVPva64. This interaction prevents the recrystallization of 4-HMB, maintaining it in a high-energy amorphous state with enhanced dissolution rates.

Materials

- API: 4-HMB (Micronized).
- Polymer: HPMC-AS (Grade L or M for pH-dependent release) or Copovidone (PVPva64).
- Solvent: Acetone:Methanol (2:1 v/v) or Dichloromethane:Ethanol (1:1 v/v).

Step-by-Step Workflow

- Feed Solution Preparation:
 - Dissolve polymer in the solvent system to achieve a 5% w/v concentration.
 - Add 4-HMB to the solution to achieve a 1:3 Drug:Polymer ratio.
 - Stir until optically clear. Sonicate if necessary to remove nuclei.

- Spray Drying Parameters (Büchi B-290 or similar):
 - Inlet Temperature: 85°C (Acetone/MeOH) or 65°C (DCM/EtOH).
 - Outlet Temperature: Maintain at 45–50°C (Must be < Tg of the polymer).
 - Aspirator: 100%.
 - Pump Rate: 15–20% (Adjust to ensure dry powder).
- Secondary Drying:
 - Collect the powder from the cyclone.
 - Vacuum dry at 40°C for 24 hours to remove residual solvent (Limit: < 3000 ppm for Class 2 solvents).
- Characterization (Critical Quality Attributes):
 - mDSC (Modulated DSC): Confirm single Glass Transition Temperature (Tg) and absence of melting endotherm.
 - PXRD: Confirm "halo" pattern (absence of Bragg peaks).

Protocol B: Lipid-Based Delivery (SEDDS)

Rationale: If 4-HMB shows sufficient solubility in oils, a Self-Emulsifying Drug Delivery System (SEDDS) is preferred for soft gel encapsulation. This bypasses the dissolution step in the stomach.

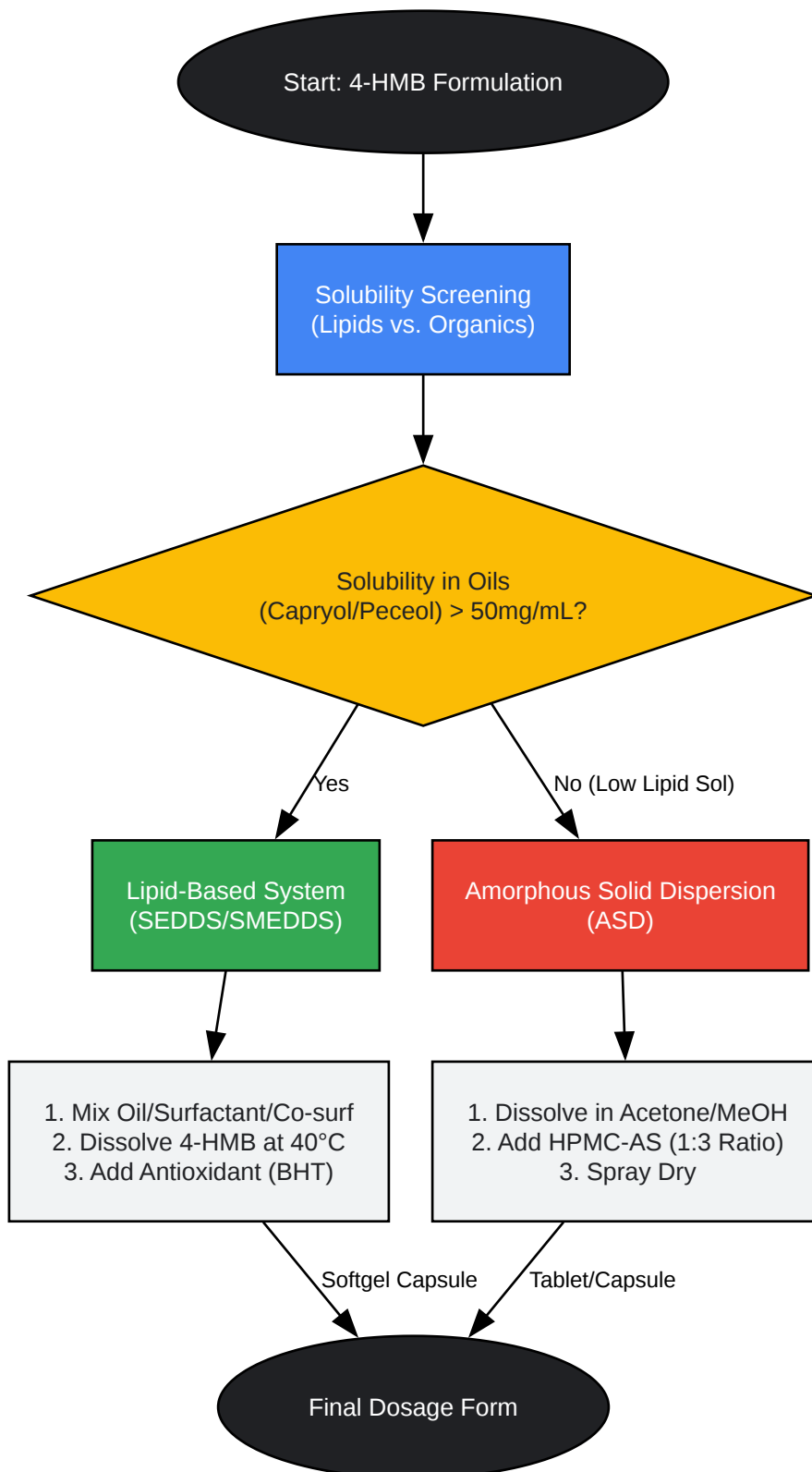
Formulation Composition (Type IIIA Lipid System)

Component Type	Recommended Excipient	Function	Typical % w/w
Oil Phase	Capryol 90 (Propylene glycol monocaprylate)	Solubilizer	20–30%
Surfactant	Labrasol or Cremophor EL	Emulsifier (HLB > 12)	40–50%
Co-Surfactant	Transcutol HP	Interfacial film flexibility	20–30%
Antioxidant	BHT (Butylated hydroxytoluene)	Protect Phenol group	0.02%

Step-by-Step Workflow

- Vehicle Preparation: Mix Oil, Surfactant, and Co-surfactant in a glass beaker at 40°C until homogenous. Add BHT.
- Drug Loading:
 - Add 4-HMB slowly to the lipid mixture while stirring (magnetic stirrer, 300 rpm).
 - Maintain temperature at 40°C to facilitate dissolution.
 - Checkpoint: Solution must be optically clear. If precipitation occurs upon cooling to 25°C, reduce drug loading.
- Emulsification Test:
 - Add 1 mL of SEDDS to 250 mL of 0.1N HCl (37°C).
 - Pass Criteria: Spontaneous formation of a clear/bluish microemulsion within 2 minutes. No phase separation.
- Encapsulation: Fill into soft gelatin capsules or seal in hard gelatin capsules (band-sealed).

Visualization: Formulation Decision Tree



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Figure 1: Decision matrix for selecting the optimal formulation strategy based on pre-formulation solubility data.

Analytical Quality Control

Trustworthiness: A formulation is only as good as the method used to test it. Standard pharmacopeial methods must be adapted for hydrophobic benzamides.

Discriminatory Dissolution Method

Standard aqueous media will not dissolve 4-HMB. You must use "Sink Conditions" (Volume of media > 3x saturation solubility).

- Apparatus: USP Type II (Paddle).
- Speed: 50 or 75 rpm.
- Media:
 - Acid Stage: 0.1N HCl + 0.5% SLS (Sodium Lauryl Sulfate).
 - Buffer Stage: Phosphate Buffer pH 6.8 + 0.5% SLS.
 - Why SLS? It mimics bile salts and ensures the hydrophobic API can solubilize if released.
- Sampling: 5, 10, 15, 30, 45, 60 min.
- Analysis: HPLC-UV at 254 nm.

Stability Indicating HPLC Method

The amide bond is susceptible to hydrolysis under extreme pH, and the phenol is susceptible to oxidation.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient: 90% A to 10% A over 20 mins.
- Flow Rate: 1.0 mL/min.
- Retention Time: 4-HMB typically elutes around 8–10 mins; degradation products (4-hydroxybenzoic acid, o-toluidine) will elute earlier.

References

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